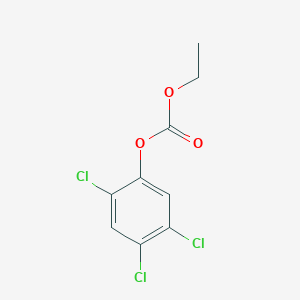
Glycidoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidoxysilane, also known as 3-glycidoxypropyltrimethoxysilane, is a versatile organosilane compound. It features a glycidoxy group and three methoxy groups attached to a propyl chain. This unique structure allows it to exhibit exceptional reactivity and compatibility with various materials . This compound is widely used as a coupling agent, adhesion promoter, and surface modifier in numerous applications, including coatings, adhesives, and composites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycidoxysilane is typically synthesized through the reaction of glycidol with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of this compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors and advanced purification techniques. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Glycidoxysilane undergoes several types of chemical reactions, including:
Oxidation: The epoxy group in this compound can be oxidized to form diols.
Reduction: The methoxy groups can be reduced to form hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines, thiols, and alcohols are employed under mild conditions.
Major Products:
Oxidation: Formation of glycidoxy diols.
Reduction: Formation of glycidoxy alcohols.
Substitution: Formation of glycidoxy derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Glycidoxysilane has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials and sol-gel processes.
Biology: Employed in the preparation of bioactive surfaces for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems and the development of biocompatible coatings for medical devices.
Mecanismo De Acción
Glycidoxysilane exerts its effects through the formation of strong chemical bonds with both organic and inorganic materials. The glycidoxy group reacts with various functional groups, such as amines, alcohols, and thiols, to form stable covalent bonds. The methoxy groups hydrolyze to form silanol groups, which then condense to form siloxane bonds with inorganic surfaces. This dual reactivity allows this compound to act as an effective coupling agent and adhesion promoter .
Comparación Con Compuestos Similares
- 3-(2,3-Epoxypropoxy)propyltrimethoxysilane
- Glycidyl 3-(trimethoxysilyl)propyl ether
- 3-Glycidoxypropyltriethoxysilane
Comparison: Glycidoxysilane is unique due to its combination of glycidoxy and methoxy groups, which provide both organic and inorganic reactivity. This makes it more versatile compared to similar compounds that may only have one type of reactive group. Additionally, this compound exhibits better compatibility with a wider range of materials, making it a preferred choice in various applications .
Propiedades
Fórmula molecular |
C3H5O2Si |
|---|---|
Peso molecular |
101.16 g/mol |
InChI |
InChI=1S/C3H5O2Si/c6-5-2-3-1-4-3/h3H,1-2H2 |
Clave InChI |
NWLSIXHRLQYIAE-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CO[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


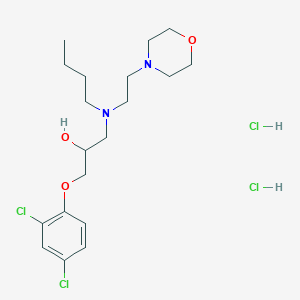

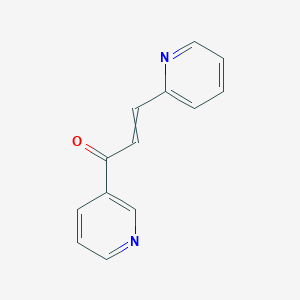

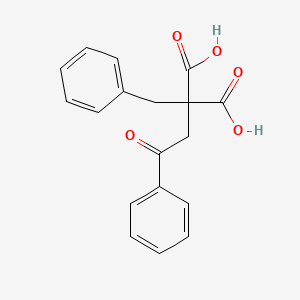
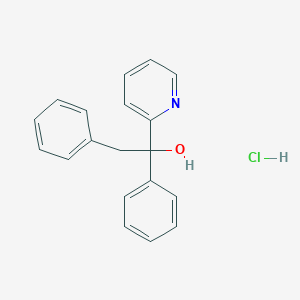
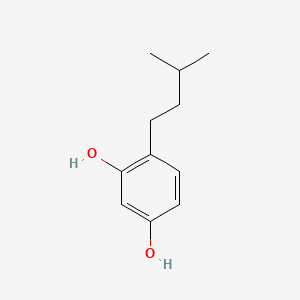
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
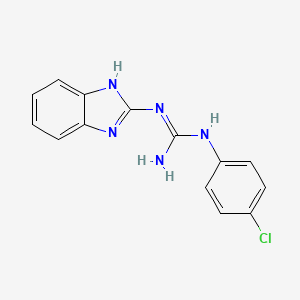
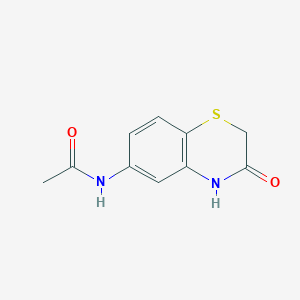
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)

